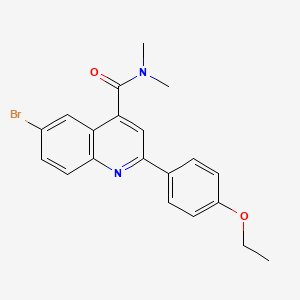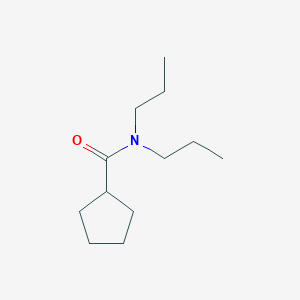
6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide is not fully understood. However, it has been proposed that the compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that the compound exerts its anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit anti-microbial activity. It has also been found to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide in lab experiments include its synthetic nature, its well-characterized structure, and its potential applications in a range of scientific research areas. The limitations of using the compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Direcciones Futuras
There are several future directions for the study of 6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide. These include further investigation of its anti-cancer, anti-inflammatory, and anti-microbial properties, as well as its potential applications in the treatment of neurological disorders. Additionally, the development of more efficient and cost-effective synthesis methods for the compound could facilitate its use in a wider range of scientific research areas. Finally, the investigation of the compound's potential side effects and toxicity could help to ensure its safety for use in scientific research.
Métodos De Síntesis
The synthesis of 6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide involves the reaction of 6-bromo-2-chloroquinoline with 4-ethoxyaniline followed by the reaction of the resulting product with N,N-dimethylformamide dimethyl acetal. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
6-bromo-2-(4-ethoxyphenyl)-N,N-dimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c1-4-25-15-8-5-13(6-9-15)19-12-17(20(24)23(2)3)16-11-14(21)7-10-18(16)22-19/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRPXEPEUCTXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6119029.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6119044.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6119067.png)
![3-{[5-(2,4-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6119075.png)
![N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea](/img/structure/B6119088.png)
![N-benzyl-1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6119093.png)
![5-(1-isopropyl-2-pyrrolidinyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6119094.png)


![4-[2-(1,3-benzothiazol-2-yl)carbonohydrazonoyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B6119111.png)
![2-{4-[2-(cyclohexylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6119117.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B6119122.png)
![1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone](/img/structure/B6119132.png)